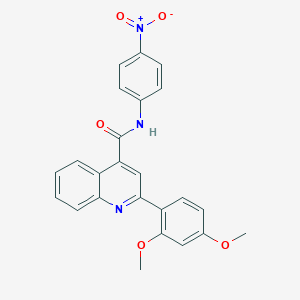
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) is a complex organic compound with the molecular formula C24H23N3O4 and a molecular weight of 417.5 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as nitro, amide, and benzoyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) typically involves multi-step organic reactions. One common method includes the following steps:
Acylation: The addition of an acyl group to form the benzoyl derivative.
Amidation: The formation of the amide bond between the benzoyl derivative and the amine group.
These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) exerts its effects involves interactions with specific molecular targets and pathways. The nitro and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)
- **N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) derivatives
Uniqueness
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C24H23N3O4 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-[3-[(3,4-dimethylbenzoyl)amino]-4-nitrophenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H23N3O4/c1-14-5-7-18(11-16(14)3)23(28)25-20-9-10-22(27(30)31)21(13-20)26-24(29)19-8-6-15(2)17(4)12-19/h5-13H,1-4H3,(H,25,28)(H,26,29) |
Clave InChI |
IUHVWHLUTSAJPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-4-quinolinecarboxamide](/img/structure/B331227.png)
![2-(3-Bromophenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B331228.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B331230.png)

![6-(5-Methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331233.png)

![4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzonitrile](/img/structure/B331237.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbutanamide](/img/structure/B331242.png)
![Isopropyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331243.png)
![10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331244.png)
![2-[(3-Fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331245.png)
![N-[4-(diethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B331247.png)
![3-[(4-methyl-1-piperazinyl)carbonyl]-1H-isochromen-1-one](/img/structure/B331248.png)
